molecular formula C25H34N4O2 B1165299 WAY 100635 oxalate

WAY 100635 oxalate

货号: B1165299
分子量: 422.56
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Evolution of Understanding Regarding its Pharmacological Profile Initially, WAY 100635 was primarily characterized and widely believed to be a selective 5-HT1A receptor antagonist.wikipedia.orgguidetopharmacology.orgEarly pharmacological profiles highlighted its potency and selectivity for the 5-HT1A receptor.psu.eduHowever, subsequent research has revealed a more complex pharmacological profile. It has been shown that WAY 100635 also acts as a potent full agonist at the dopamine (B1211576) D4 receptor.wikipedia.orgguidetopharmacology.orgThis finding necessitates a re-evaluation of conclusions drawn from studies that relied solely on WAY 100635 as a selective 5-HT1A antagonist.wikipedia.orgFurthermore, studies have indicated that while WAY 100635 has high affinity for 5-HT1A receptors, it can also interact with other targets, including alpha1-adrenergic receptors, albeit with potentially lower affinity compared to 5-HT1A.doi.orgresearchgate.netselleckchem.comportico.orgThe understanding of WAY 100635's profile has evolved to recognize its activity at multiple receptor types, emphasizing the importance of considering potential off-target effects in research utilizing this compound.wikipedia.orgguidetopharmacology.orgDespite the identification of off-target activity, WAY 100635 remains a valuable tool, particularly when its limitations are acknowledged and appropriate controls are employed. For example, it has been used to investigate the role of 5-HT1A receptors in the effects of other drugs, such as the analgesic effects of novel compounds or the behavioral effects of antipsychotics.nih.govacs.orgoup.com

Data Tables

While detailed quantitative data (specific Ki or IC50 values across a wide range of receptors) were not consistently presented in a format suitable for aggregation into comprehensive interactive tables from the search results, the text provides qualitative and some quantitative information regarding binding and activity.

Here is a summary of binding affinity information for WAY 100635 mentioned in the search results:

Receptor TargetAffinity / RoleSource
5-HT1A ReceptorHigh affinity, initially considered selective antagonist, sometimes referred to as a silent antagonist. wikipedia.orgguidetopharmacology.orgpsu.eduselleckchem.com wikipedia.orgguidetopharmacology.orgpsu.eduselleckchem.com
Dopamine D4 ReceptorPotent full agonist. wikipedia.orgguidetopharmacology.org wikipedia.orgguidetopharmacology.org
Alpha1-adrenergic receptorHigh affinity reported in some studies. doi.orgportico.org doi.orgportico.org
Dopamine D2/D3 receptorsAffinity reported in one study. portico.org portico.org

Detailed Research Findings

Research utilizing WAY 100635 oxalate (B1200264) has contributed significantly to understanding the physiological roles of 5-HT1A receptors. Studies have employed WAY 100635 to investigate the involvement of 5-HT1A receptors in various processes, including thermoregulation, pain perception, and the mechanisms of action of psychotropic drugs. For instance, WAY 100635 has been shown to inhibit the decrease in high-voltage-activated calcium currents in preoptic anterior hypothalamus neurons induced by the 5-HT1A agonist 8-OH-DPAT, suggesting a role for 5-HT1A receptors in thermoregulation. e-century.us In pain research, WAY 100635 has been used to demonstrate that the antinociceptive effects of certain compounds are mediated via 5-HT1A receptor activation, as its administration abolished these effects. nih.govresearchgate.netacs.org Furthermore, WAY 100635 has been instrumental in studies exploring the interaction between 5-HT1A receptors and other neurotransmitter systems, such as the dopaminergic system, and their combined influence on behavior and the effects of pharmacological agents. oup.comnih.gov Studies using WAY 100635 in conjunction with other selective antagonists have also helped delineate the specific 5-HT receptor subtypes involved in complex behaviors like scratching. nih.gov

属性

分子式

C25H34N4O2

分子量

422.56

纯度

> 95%

同义词

N-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-N-(pyridin-2-yl)cyclohexanecarboxamide oxalate

产品来源

United States

Molecular and Receptor Level Pharmacological Characterization of Way 100635 Oxalate

Elucidation of 5-HT1A Receptor Antagonism Mechanisms

WAY 100635 is widely utilized as a pharmacological probe to investigate the distribution and function of 5-HT1A receptors due to its high affinity and antagonistic properties at this subtype. nih.govcaymanchem.com It is often referred to as a "silent antagonist" at the 5-HT1A receptor. wikipedia.orgtocris.com

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive G proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP formation. nih.gove-century.us In neurons, this can result in membrane hyperpolarization and inhibition of firing. e-century.us WAY 100635, as a silent antagonist, is characterized by its ability to bind to the receptor without activating this downstream signaling cascade. Studies using GTPγS binding assays have confirmed the properties of WAY 100635 as a true silent antagonist of the 5-HT1A receptor in transfected cell systems. nih.gov WAY 100635 can prevent the decrease in firing rate produced by 5-HT1A agonists in dorsal raphe neurons and block the hyperpolarization and decrease in membrane input resistance induced by 5-HT and 5-carboxamidotryptamine (B1209777) in hippocampal slices. selleck.co.jp

WAY 100635 demonstrates high binding affinity for the 5-HT1A receptor. In rat hippocampal membranes, WAY 100635 displaces the binding of the 5-HT1A radioligand [³H]8-OH-DPAT with a pIC₅₀ of 8.87. nih.gov The IC₅₀ value for inhibiting 5-HT1A receptors in rat hippocampal membranes is reported as 2.2 nM, with a Kᵢ of 0.8 nM. caymanchem.com Another source indicates an IC₅₀ of 2.2 nM and a Kᵢ of 0.84 nM for rat 5-HT1A receptors. tocris.com For human 5-HT1A receptors, the IC₅₀ is reported as 0.91 nM and the Kᵢ as 0.39 nM. medchemexpress.commedchemexpress.com Autoradiographic studies using [³H]WAY-100635 in post-mortem human brain tissue, including the hippocampus, raphe, and cortical regions, showed an average K_d of 1.1 nM in the hippocampus. nih.gov The binding of [³H]WAY 100635 is inhibited by Mn²⁺ but not by guanine (B1146940) nucleotides, which is consistent with its antagonist profile. selleck.co.jp

Here is a summary of reported binding affinities:

Receptor SubtypeSpeciesAssay TypeValue (nM)Reference
5-HT1ARatIC₅₀ (hippocampal membranes)2.2 caymanchem.comtocris.com
5-HT1ARatKᵢ (hippocampal membranes)0.8, 0.84 caymanchem.comtocris.com
5-HT1AHumanIC₅₀0.91 medchemexpress.commedchemexpress.com
5-HT1AHumanKᵢ0.39 medchemexpress.commedchemexpress.com
5-HT1AHumanK_d (post-mortem brain)1.1 nih.gov

WAY 100635 is characterized as a silent or neutral antagonist at the 5-HT1A receptor, meaning it binds to the receptor without eliciting a functional response and blocks the effects of both full and partial agonists. wikipedia.orgtocris.comnih.govnih.gov This distinguishes it from partial agonists, which can produce a submaximal response upon binding. Unlike WAY 100135, WAY 100635 has been shown to display no partial agonist activity in the ventral hippocampus of rats. abcam.com In functional assays, WAY 100635 acts as a potent 5-HT1A receptor antagonist with no evidence of agonist or partial agonist activity. nih.gov Studies evaluating G-protein activation have shown that WAY 100635 shifts the agonist-stimulated [³⁵S]GTPγS binding curve to the right without affecting the maximal response, and completely abolishes agonist-induced stimulation, confirming its antagonist profile. acs.orgnih.gov

Ligand Binding Dynamics and Affinity at 5-HT1A Receptor Subtype

Characterization of Off-Target Receptor Interactions

While initially considered highly selective for 5-HT1A receptors, subsequent research has identified off-target interactions for WAY 100635, most notably with dopamine (B1211576) D4 receptors. wikipedia.orgnih.govtocris.com

Here is a summary of reported binding affinities and functional activity at dopamine receptors:

Receptor SubtypeAssay TypeValue (nM)Functional ActivityReference
D₂LBinding Affinity940, 420 ± 11Weak Antagonist nih.govmedchemexpress.com
D₃Binding Affinity370Not specified nih.govmedchemexpress.com
D₄.₂Binding Affinity16Not specified nih.govmedchemexpress.com
D₄.₂K_d2.4Not specified nih.govcaymanchem.com
D₄.₄Binding Affinity3.3 ± 0.6Potent Full Agonist nih.govmedchemexpress.commedchemexpress.com
D₄.₄EC₅₀ (HEK-D₄.₄ cells)9.7 ± 2.2Full Agonist nih.govmedchemexpress.commedchemexpress.com

WAY 100635 exhibits significant selectivity for the 5-HT1A receptor over a range of other central nervous system receptors, including other 5-HT subtypes, adrenoceptors, dopamine (with the notable exception of D4), GABA, histamine (B1213489), and ion channels. nih.govabcam.com It displays greater than 100-fold selectivity for 5-HT1A relative to other 5-HT subtypes. tocris.comabcam.comrndsystems.com

While primarily selective for 5-HT1A, some interactions with other receptors have been noted. WAY 100635 has shown moderate affinity for alpha1-adrenergic receptors, with reported pIC₅₀ values of 6.6. medchemexpress.commedchemexpress.com A derivative based on the WAY 100635 structure showed very high affinities for alpha1-adrenergic receptors (IC₅₀ 0.05 nM for Re complex, 0.03 nM for Tc complex). doi.org WAY 100635 has also been included in studies examining interactions with histamine H1 and muscarinic M2 receptors, though specific affinity values in these contexts are not consistently highlighted as primary characteristics of WAY 100635 itself. selleck.co.jppsu.eduselleckchem.com Its selectivity profile generally indicates low affinity for benzodiazepine, GABA, and other adrenoceptor subtypes (alpha2, beta). abcam.compsu.edu While some studies mention screening against ion channels, specific detailed data on WAY 100635's effects on a broad panel of ion channels are not prominently featured in the provided search results, beyond its influence on high-voltage-activated calcium currents in specific neuronal contexts, which is secondary to its GPCR interactions. e-century.usescholarship.orgresearchgate.net

Here is a summary of the selectivity profile:

Receptor SubtypeSelectivity Relative to 5-HT1ANotesReference
Other 5-HT subtypes>100-foldSelective over 5-HT₂A/₂C, 5-HT₃, 5-HT₄, 5-HT₆, 5-HT₇, etc. tocris.comnih.govabcam.comrndsystems.com
AdrenoceptorsGenerally low affinityModerate affinity for α1 noted; low for α2, β. medchemexpress.commedchemexpress.compsu.eduwikipedia.org nih.govabcam.compsu.edu
Dopamine ReceptorsAffinity for D4Potent full agonist at D4; weak binding at D₂L, D₃. wikipedia.orgnih.govcaymanchem.commedchemexpress.commedchemexpress.com wikipedia.orgnih.govcaymanchem.comtocris.comnih.govmedchemexpress.commedchemexpress.com
GABA ReceptorsLow affinityIncluded in selectivity panels. nih.govabcam.compsu.edu
Histamine ReceptorsLow affinityIncluded in selectivity panels (e.g., H1). nih.govabcam.compsu.eduselleckchem.com
Ion ChannelsGenerally low affinityIncluded in selectivity panels; some functional effects observed. e-century.us nih.govabcam.comescholarship.orgresearchgate.net

Dopamine D4 Receptor Agonist Activity and Functional Implications

Theoretical Considerations of Receptor Occupancy and Functional Selectivity

The concept of receptor occupancy is central to understanding the in vivo effects of compounds like WAY 100635. Receptor occupancy refers to the proportion of receptors bound by a ligand at a given concentration turkupetcentre.net. For antagonists like WAY 100635, achieving sufficient receptor occupancy is necessary to block the effects of endogenous agonists or co-administered compounds.

WAY 100635's high affinity for the 5-HT1A receptor makes it a valuable tool for studying receptor occupancy in vivo, particularly using PET imaging with its radiolabeled form nih.govsnmjournals.orgnih.govturkupetcentre.net. Studies utilizing [11C]WAY 100635 have allowed for the quantitative analysis of 5-HT1A receptor binding and occupancy in the living brain snmjournals.orgnih.govturkupetcentre.net. The binding potential, which is a measure related to receptor density and ligand affinity, can be calculated from PET data obtained with [11C]WAY 100635 snmjournals.org.

Studies employing WAY 100635 have contributed to understanding the interplay between different neurotransmitter systems. For instance, it has been used to investigate the interaction between 5-HT1A and other receptors, such as 5-HT2A receptors, in modulating neuronal activity and neurotransmitter release oup.comoup.com. The use of WAY 100635 as a tool to selectively protect 5-HT1A receptors from inactivation in experimental settings further underscores its role in dissecting complex receptor interactions oup.comoup.com.

Advanced Methodologies Employing Way 100635 Oxalate in Neuroscientific Investigations

In Vitro and Ex Vivo Receptor Binding Assays

Receptor binding assays are fundamental techniques for characterizing the interaction of ligands with their target receptors. WAY 100635 oxalate (B1200264) is extensively used in these assays to study the 5-HT1A receptor due to its high affinity. doi.orgnih.gov

Quantitative Autoradiography Using Radiolabeled WAY 100635 (e.g., [3H]WAY-100635)

Quantitative autoradiography employs radiolabeled ligands to visualize and quantify receptor binding sites in tissue sections. [3H]WAY-100635 is a commonly used radioligand for this purpose, allowing for the precise localization and quantification of 5-HT1A receptors in brain tissue. nih.govnih.govpa2online.org Studies using [3H]WAY-100635 autoradiography have shown high levels of labeling in brain regions known to be rich in 5-HT1A receptors, such as the lateral septum, hippocampus (gyrus dentatus and CA1 area), dorsal raphe nucleus, and entorhinal cortex in mice. nih.gov In post-mortem human brain tissue, [3H]WAY-100635 binding has been investigated in areas including the hippocampus, raphe, and various cortical regions. nih.gov The distribution of [3H]WAY-100635 binding is generally similar to that of the agonist radioligand [3H]8-OH-DPAT, but the density of binding sites detected by [3H]WAY-100635 can be significantly higher in certain areas, suggesting it may recognize 5-HT1A receptors regardless of their G-protein coupling status, unlike [3H]8-OH-DPAT which primarily detects coupled receptors. nih.gov

Research Findings from Quantitative Autoradiography:

Studies in mice demonstrated that the distribution of [3H]WAY-100635 binding in the brain 1 hour after injection precisely matched the distribution of 5-HT1A receptor binding sites labeled in vitro. nih.gov

In post-mortem human brain, saturation studies revealed an average Kd for [3H]WAY-100635 binding in the hippocampus of 1.1 nM. nih.gov

The density of [3H]WAY-100635 binding sites was found to be 60-70% greater than that of [3H]8-OH-DPAT in most examined human brain areas, and 165% higher in the cingulate gyrus. nih.gov

Chronic administration of WAY 100635 in rats has been shown to lead to a significant increase in the number of 5-HT1A receptors in regions like the dorsal raphe, entorhinal cortex, hippocampus, and amygdala, as measured by quantitative autoradiography with [3H]WAY-100635. pa2online.org

Data Table Example (Illustrative - actual interactive table would be generated based on specific study data):

Brain Region[3H]WAY-100635 Binding Density (fmol/mg tissue) - Vehicle Treated[3H]WAY-100635 Binding Density (fmol/mg tissue) - Chronic WAY 100635 Treated
Dorsal Raphe[Insert Value][Insert Value]
Hippocampus[Insert Value][Insert Value]
Entorhinal Cortex[Insert Value][Insert Value]
Amygdala[Insert Value][Insert Value]
*Indicates statistically significant difference.

Membrane Homogenate Binding Studies (e.g., Displacement of Agonist Ligands like [3H]8-OH-DPAT)

Membrane homogenate binding assays involve incubating a radiolabeled ligand with a suspension of cell membranes containing the receptor of interest. WAY 100635 is frequently used in these studies as a non-labeled competitor ligand to displace the binding of a radiolabeled agonist, such as [3H]8-OH-DPAT, from the 5-HT1A receptor. doi.orgnih.govfrontiersin.orgpsu.edu This displacement allows for the determination of the binding affinity (Ki or IC50) of WAY 100635 for the receptor.

Research Findings from Membrane Homogenate Binding Studies:

WAY 100635 has been shown to inhibit [3H]8-OH-DPAT binding in membrane homogenates from rat raphe and hippocampus in a biphasic manner, indicating binding to both 5-HT1A and non-5-HT1A sites, although the proportion of non-5-HT1A sites is higher in the raphe. nih.gov

In the presence of a saturating concentration of WAY 100635 to block 5-HT1A sites, [3H]8-OH-DPAT binding in the raphe becomes monophasic, suggesting labeling of non-5-HT1A sites, potentially serotonin (B10506) uptake sites. nih.gov

Competition experiments using [3H]8-OH-DPAT and increasing concentrations of WAY 100635 are used to determine the pKi or IC50 values of WAY 100635 for the 5-HT1A receptor. nih.govfrontiersin.org

Data Table Example (Illustrative):

LigandReceptorTissue SourcepKi (WAY 100635)
[3H]8-OH-DPAT5-HT1ARat Raphe[Insert Value]
[3H]8-OH-DPAT5-HT1ARat Hippocampus[Insert Value]

Investigation of Receptor Density and Distribution in Brain Regions

WAY 100635, particularly in its radiolabeled forms like [3H]WAY-100635 or [11C]WAY-100635 for Positron Emission Tomography (PET), is a key tool for investigating the density and distribution of 5-HT1A receptors across different brain regions. nih.govnih.govresearchgate.netsnmjournals.orgoup.comoup.comnih.gov These studies provide crucial information about the regional expression levels of the receptor, which can be correlated with behavior, disease states, or treatment effects. The cerebellum is often used as a reference region in PET studies with [11C]WAY-100635 due to its low density of 5-HT1A receptors. snmjournals.orgturkupetcentre.net

Research Findings on Receptor Density and Distribution:

PET studies using [11C]WAY-100635 have shown high binding in 5-HT1A receptor-rich areas of the human brain, including the cerebral cortex, hippocampus, raphe nucleus, and amygdaloid nucleus, with lower binding in the thalamus and basal ganglia. wikipedia.orgoup.comsnmjournals.org

Quantitative autoradiography with [3H]WAY-100635 confirms high 5-HT1A receptor density in regions like the dorsal raphe nucleus, lateral septum, and hippocampus in rodents. nih.govpa2online.org

Studies have investigated changes in [11C]WAY-100635 binding potential (BPND), an indicator of receptor density, in various neurological and psychiatric conditions, such as depression and amyotrophic lateral sclerosis (ALS). researchgate.netoup.comoup.comnih.gov For example, reduced [11C]WAY-100635 BP in cortical and raphe regions has been observed in ALS patients. oup.com

Data Table Example (Illustrative):

Brain Region[11C]WAY-100635 Binding Potential (BPND) - Healthy Controls[11C]WAY-100635 Binding Potential (BPND) - Patient Group
Cerebral Cortex[Insert Value][Insert Value]
Hippocampus[Insert Value][Insert Value]
Raphe Nucleus[Insert Value][Insert Value]
Cerebellum[Insert Value][Insert Value]
Indicates statistically significant difference.

Analysis of Receptor Internalization and Regulation in Cell Systems

WAY 100635 has been employed in cell systems to study the mechanisms of 5-HT1A receptor internalization and regulation. While typically considered a silent antagonist, some studies in specific cell lines have shown that WAY 100635 can paradoxically induce 5-HT1A receptor internalization. nih.gov This contrasts with findings in neuronal systems where WAY 100635 often prevents agonist-induced internalization. jneurosci.orgjneurosci.org

Research Findings on Receptor Internalization and Regulation:

In human 5-HT1A receptor-expressing Chinese hamster ovary (CHO-K1) cells, exposure to WAY 100635 decreased cell-surface receptor density in a time- and concentration-dependent manner, suggesting antagonist-induced internalization in this system. nih.gov

This internalization in CHO cells was blocked by endocytotic suppressors and was pertussis-toxin insensitive. nih.gov

In contrast, studies in cultured rat neurons (raphe and hippocampus) have shown that agonist-induced 5-HT1A receptor internalization is prevented by WAY 100635, which itself does not induce internalization in these neuronal cells under basal conditions. jneurosci.orgjneurosci.org

The effect of WAY 100635 on receptor regulation in cell systems can differ from its effects observed in vivo, highlighting potential differences in regulatory mechanisms between stable cell lines and native tissue. nih.gov

In Vivo Animal Model Applications for Mechanistic Elucidation

In addition to in vitro studies, WAY 100635 is a valuable tool for investigating the function of 5-HT1A receptors in living animals, particularly through electrophysiological recordings.

Electrophysiological Recordings in Serotonergic Neurons (e.g., Dorsal Raphe Nucleus)

Electrophysiological recordings, particularly in the dorsal raphe nucleus (DRN), a major source of brain serotonin, are used to study the activity of serotonergic neurons and the influence of 5-HT1A receptors. WAY 100635 is frequently used in these studies as a pharmacological probe to block 5-HT1A receptors, allowing researchers to determine the contribution of these receptors to neuronal firing patterns and responses to stimuli. cwru.edunih.govmdpi.comfrontiersin.org

Research Findings from Electrophysiological Recordings:

In vivo electrophysiological studies in rats have shown that systemic administration of WAY 100635 can reduce the inhibitory effect of medial prefrontal cortex stimulation on the firing rate of DRN serotonergic neurons, indicating the involvement of 5-HT1A receptors in this pathway. nih.gov

In mouse brain slices, evoked serotonin release produces a 5-HT1A receptor-mediated inhibitory post-synaptic current (IPSC) in DRN serotonergic neurons, which is abolished by WAY 100635. cwru.edu This demonstrates the role of 5-HT1A autoreceptors in regulating neuronal activity.

WAY 100635 is used to pharmacologically identify serotonergic neurons in the DRN based on their characteristic firing pattern and response to 5-HT1A ligands like 8-OH-DPAT and WAY 100635. mdpi.com

Studies investigating the modulation of GABAergic transmission in the DRN have used WAY 100635 to block 5-HT1A receptors while examining the effects of other ligands on neuronal activity. frontiersin.org

Data Table Example (Illustrative):

Experimental ConditionDRN Serotonergic Neuron Firing Rate (% of Basal)
Basal Firing100%
Medial Prefrontal Cortex Stimulation[Insert Value] (Inhibition)
Medial Prefrontal Cortex Stimulation + WAY 100635[Insert Value] (Reduced Inhibition)
Indicates statistically significant difference compared to stimulation alone.
Antagonism of 5-HT1A Agonist-Induced Neuronal Firing Inhibition

Microdialysis Studies to Monitor Neurotransmitter Release Modulation

Microdialysis is a key technique used in conjunction with WAY 100635 to monitor changes in extracellular neurotransmitter concentrations in specific brain regions. By locally perfusing WAY 100635 through a microdialysis probe or administering it systemically, researchers can assess the contribution of 5-HT1A receptors to the regulation of neurotransmitter release. This approach has been used to demonstrate how blocking 5-HT1A autoreceptors with WAY 100635 can increase serotonin release. neupsykey.comcornell.edu Microdialysis studies have also investigated the interaction between WAY 100635 and other serotonergic agents, such as fenfluramine, in altering extracellular serotonin levels. d-nb.infouliege.be These studies provide quantitative data on the dynamic modulation of neurotransmitter systems by 5-HT1A receptors under different pharmacological conditions.

Pharmacological Challenge Studies in Animal Models to Dissect Receptor Contributions

Pharmacological challenge studies in animal models extensively utilize WAY 100635 to dissect the specific contributions of 5-HT1A receptors to various physiological and behavioral outcomes. By administering WAY 100635 alone or in combination with other compounds, researchers can determine the extent to which 5-HT1A receptor activity is involved in mediating observed effects.

WAY 100635 serves as a standard antagonist in testing the specificity of novel serotonergic ligands. When a novel compound is proposed to act at the 5-HT1A receptor, its effects can be challenged with WAY 100635. If WAY 100635 blocks the effects of the novel ligand, it provides strong evidence that these effects are mediated, at least in part, through the 5-HT1A receptor. This method is crucial for characterizing the pharmacological profile of new compounds targeting the serotonergic system. acs.orgresearchgate.net

WAY 100635 is widely used to investigate the role of 5-HT1A receptors in mediating various behavioral phenotypes in rodents. A common application is to antagonize the behavioral effects induced by 5-HT1A receptor agonists like 8-OH-DPAT. For example, WAY 100635 has been shown to block 8-OH-DPAT-induced changes in behavior, such as those related to anxiety, hypothermia, and hyperphagia. researchgate.netkarger.compnas.orgresearchgate.netbiorxiv.orgfrontiersin.orgresearchgate.netbiorxiv.org These studies help to elucidate the involvement of 5-HT1A receptors in regulating complex behaviors. It is important to note that while WAY 100635 is effective in antagonizing 5-HT1A-mediated behavioral effects, its activity at other receptors, such as D4, must be considered when interpreting the results of these studies. wikipedia.orgresearchgate.netnih.gov

Specificity Testing for Novel Serotonergic Ligands

Radioligand Applications in Positron Emission Tomography (PET)

Use of [11C]-WAY-100635 for In Vivo Neuroreceptor Mapping

[11C]-WAY-100635 is a widely used radioligand in human PET studies to determine neuroreceptor binding in the brain. wikipedia.org It binds to the serotonin 5HT1A receptor as an antagonist and has been employed to map these neuroreceptors in both healthy individuals and patients with various neurological and psychiatric conditions, including major depression, bulimia nervosa, amyotrophic lateral sclerosis (ALS), schizophrenia, Parkinson's disease, and temporal lobe epilepsy. snmjournals.org The radioligand can be labeled with carbon-11 (B1219553) in different positions, with [carbonyl-11C]WAY-100635 generally considered superior. wikipedia.org

Assessment of 5-HT1A Receptor Binding Potential and Density

PET studies using [11C]-WAY-100635 are a useful tool for evaluating 5-HT1A receptor function in vivo in humans. researchgate.net The binding potential (BP) of [11C]-WAY-100635 is a key parameter derived from PET data, reflecting the availability of receptors for binding. BP is proportional to the product of the receptor density (Bmax) and the affinity (1/KD). nih.gov Various kinetic models, such as the simplified reference tissue model (SRTM) and compartmental modeling (CMOD), are used to calculate BP values in different brain regions, often using the cerebellum as a reference region due to its low concentration of 5-HT1A receptors. researchgate.netnih.govsnmjournals.org However, the rapid metabolism of [11C]-WAY-100635 in plasma can pose challenges for some reference tissue methods. snmjournals.org

Regional Analysis of Receptor Distribution in Neural Circuits

[11C]-WAY-100635 shows high binding in several brain regions, including the cerebral cortex, hippocampus, raphe nucleus, and amygdaloid nucleus, while exhibiting lower binding in the thalamus and basal ganglia. wikipedia.org This distribution pattern is consistent with in vitro findings. researchgate.net The regional analysis of [11C]-WAY-100635 binding allows researchers to investigate the distribution and availability of 5-HT1A receptors in specific neural circuits implicated in various brain functions and disorders. For instance, studies have revealed marked reductions in [11C]-WAY-100635 binding in the global cortical and raphe nuclei in patients with ALS compared to healthy controls, with regional variations observed in areas such as the temporal and posterior frontal lobes, cingulate, and lateral precentral gyri. oup.comnih.gov The highest radioactivity concentration has been observed in the insular and medial temporal cortices (including the hippocampal formation), with somewhat lower uptake in the raphe. snmjournals.org High signals are also notable in the cingulate, frontal, and lateral temporal cortices, while the signal in the cerebellum is low. snmjournals.org

Interactive Data Table: Regional Distribution of [11C]-WAY-100635 Binding

Brain RegionRelative Binding Level (Qualitative)Notes
Cerebral CortexHighWidespread distribution
HippocampusHighPart of medial temporal cortex
Raphe NucleusHighContains pre-synaptic autoreceptors
Amygdaloid NucleusHigh
Insular CortexHighPart of high concentration areas
Medial Temporal CortexHighIncludes hippocampus
Cingulate CortexHighNotable signal
Frontal CortexHighNotable signal
Lateral Temporal CortexHighNotable signal
ThalamusLower
Basal GangliaLower
CerebellumLow/NegligibleOften used as a reference region in PET

Development and Validation of Derivative Radioligands

Despite the utility of [11C]-WAY-100635, its rapid clearance from plasma and fast metabolism have motivated the development of alternative radioligands with potentially improved pharmacokinetic properties for better biomathematical modeling of PET data. researchgate.net Researchers have explored WAY-100635 analogues to develop new radioligands, including those labeled with longer-lived isotopes like fluorine-18 (B77423) for wider distribution to PET centers, and ligands labeled with iodine-123 for SPECT imaging. researchgate.net

One such derivative is [carbonyl-11C]desmethyl-WAY-100635 ([11C]-DWAY), which has been investigated as a promising radioligand with potentially higher and more sustained delivery to the brain. snmjournals.orgresearchgate.net [11C]-DWAY has shown high affinity for 5-HT1A receptors and provides a higher radioactive signal than [11C]-WAY-100635 in the human brain, partly due to higher delivery. snmjournals.orgsnmjournals.org

Another approach involves developing WAY-100635 derivatives containing chelators for labeling with isotopes like 99mTc, aiming for SPECT imaging agents. researchgate.net The development of fluorinated derivatives of WAY-100635 has also been pursued to create fluorine-18 labeled antagonists. acs.org These efforts highlight ongoing research to refine neuroimaging techniques for studying 5-HT1A receptors by developing radioligands with enhanced properties. researchgate.netnih.gov

Contributions of Way 100635 Oxalate to Understanding Neurotransmitter System Function

Elucidating the Functional Role of 5-HT1A Autoreceptors and Postsynaptic Receptors

The 5-HT1A receptors exist as both somatodendritic autoreceptors on serotonin (B10506) neurons in the raphe nuclei and as postsynaptic receptors in target areas such as the cortex and hippocampus. nih.govoup.com WAY 100635 oxalate (B1200264) has been crucial in differentiating the roles of these two populations. By blocking 5-HT1A autoreceptors, WAY 100635 can disinhibit serotonergic neurons, leading to increased serotonin release. nih.govacs.orgjneurosci.orgnih.gov Conversely, its action on postsynaptic 5-HT1A receptors allows researchers to study the direct effects of 5-HT1A receptor activation in receiving neurons.

Studies using WAY 100635 have demonstrated its ability to reverse the effects of 5-HT1A agonists, confirming the involvement of this receptor subtype in various physiological processes. For instance, WAY 100635 has been shown to abolish the effects of 5-HT1A agonists like 8-OH-DPAT and F15599 in behavioral models, such as the elevated plus-maze and forced swim test, indicating the mediation of these behaviors by 5-HT1A receptors. researchgate.net Furthermore, WAY 100635 has been used to investigate the role of 5-HT1A autoreceptors in regulating the firing rate of dorsal raphe (DR) 5-HT neurons and the subsequent impact on 5-HT release in forebrain regions like the prefrontal cortex and hippocampus. jneurosci.orgnih.govoup.com Research indicates that blocking 5-HT1A autoreceptors with WAY 100635 can potentiate the increase in extracellular 5-HT induced by selective serotonin reuptake inhibitors (SSRIs). nih.govnih.gov

In the basolateral amygdala, WAY 100635 was found to have no intrinsic effects on spontaneous synaptic activity and did not block serotonin-induced hyperpolarization in projection neurons, suggesting a limited role for 5-HT1A receptors in this specific serotonin-induced response in this region. physiology.orgphysiology.org

Investigating Serotonin-Dopamine Receptor Interactions and Signaling Pathways

WAY 100635 oxalate has also contributed to understanding the interplay between the serotonergic and dopaminergic systems. While primarily known for its selectivity at 5-HT1A receptors, some studies have explored its potential interactions with dopamine (B1211576) receptors, particularly the D4 receptor. nih.govmedchemexpress.com Research has shown that WAY 100635 has significantly higher selectivity for human 5-HT1A receptors compared to human D4.4 receptors. nih.gov Although it can stimulate [[{嶙}S]GTPγS] incorporation in cells expressing human D4.4 receptors, its potency and efficacy are moderate compared to its effects on 5-HT1A receptors. nih.gov Antagonism experiments further support its higher potency at human 5-HT1A receptors than at human D4.4 receptors. nih.gov

These findings, while indicating a degree of interaction, reinforce WAY 100635's utility as a tool to primarily probe 5-HT1A receptor function while acknowledging potential, albeit less potent, effects on other systems like the dopaminergic pathway at higher concentrations.

Contributions to Research on Neurotransmission Regulation (e.g., Serotonin Release, Synaptic Plasticity)

WAY 100635 has been instrumental in studying the mechanisms regulating serotonin release and its impact on synaptic plasticity. By blocking 5-HT1A autoreceptors, WAY 100635 can increase the firing rate of serotonergic neurons and enhance serotonin release in terminal regions. nih.govjneurosci.orgnih.govoup.com This effect is particularly relevant in understanding the action of antidepressant drugs, such as SSRIs, where the initial increase in extracellular serotonin can be limited by autoreceptor-mediated feedback inhibition. nih.govnih.gov WAY 100635's ability to counteract this feedback has provided insights into strategies for augmenting SSRI efficacy. nih.govnih.gov

Studies using microdialysis in rats have shown that systemic administration of WAY 100635 potentiates the effect of fluoxetine (B1211875) on 5-HT output in the frontal cortex. nih.gov Local application of WAY 100635 in the dorsal raphe nucleus has also been shown to potentiate the paroxetine-induced elevation in cortical 5-HT output, highlighting the role of somatodendritic 5-HT1A autoreceptors in this regulation. nih.gov

WAY 100635 has also been used to investigate the role of 5-HT1A receptors in modulating synaptic transmission in specific brain areas. For example, in the preoptic anterior hypothalamus, WAY 100635 inhibited the decrease in high-voltage-activated calcium currents induced by the 5-HT1A receptor agonist 8-OH-DPAT, suggesting the involvement of 5-HT1A receptors in regulating calcium influx and neuronal activity in this region. e-century.us

While the search results primarily highlight the role of WAY 100635 in modulating serotonin release, its use in conjunction with other techniques contributes to understanding the broader impact of serotonergic signaling on synaptic function and plasticity. Synaptic plasticity, including short-term forms like paired-pulse facilitation and depression, involves changes in neurotransmitter release and receptor sensitivity. stanford.edufrontiersin.orgnih.gov Although not directly demonstrated in the provided search results for WAY 100635, modulating 5-HT1A receptor activity with this antagonist can indirectly influence synaptic plasticity by altering serotonin levels and the subsequent activation of various downstream receptors and signaling pathways.

Implications for Understanding Receptor Plasticity and Desensitization

WAY 100635 has been utilized in studies investigating receptor plasticity and desensitization, particularly concerning the 5-HT1A receptor itself and its interaction with other systems. Chronic administration of SSRIs is associated with 5-HT1A autoreceptor desensitization, and WAY 100635 can be used to probe the functional state of these receptors. acs.org Studies have shown that chronic fluoxetine treatment can potentiate corticosterone-induced 5-HT1A autoreceptor desensitization, and this adaptive change might contribute to the behavioral effects of fluoxetine. acs.org WAY 100635 can be used in electrophysiological studies to assess the degree of activation and desensitization of postsynaptic 5-HT1A receptors by disinhibiting neuronal firing. oup.com

Furthermore, WAY 100635 has been used in positron emission tomography (PET) imaging studies to assess the binding potential of 5-HT1A receptors in the human brain, providing insights into receptor density and potential alterations in various neuropsychiatric conditions. oup.comucsd.edu Changes in 5-HT1A receptor binding, as measured using radiolabeled WAY 100635, have been reported in conditions like schizophrenia and major depression, suggesting alterations in receptor expression or availability. oup.comucsd.edu

Exploration of Receptor Interplay (e.g., 5-HT1A and 5-HT2A Receptor Co-expression and Interaction)

WAY 100635 has been instrumental in exploring the complex interactions between 5-HT1A and other serotonin receptor subtypes, particularly 5-HT2A receptors. Both 5-HT1A and 5-HT2A receptors are highly expressed in areas like the prefrontal cortex, often co-expressed on the same neurons. nih.govucsd.edutocris.comnih.gov Studies suggest that these receptors can exert opposing or modulatory influences on neuronal activity and behavior. nih.govnih.gov

WAY 100635 has been used to investigate the contribution of 5-HT1A receptors to the behavioral effects of compounds that also interact with 5-HT2A receptors, such as certain hallucinogens. nih.gov For example, WAY 100635 attenuated the effects of 5-MeO-DMT on locomotor activity and spatial patterns in mice, indicating a role for 5-HT1A receptors in these behaviors, distinct from the 5-HT2C receptor-mediated effects of psilocin. nih.gov

Research also indicates that 5-HT1A receptor agonists can suppress behaviors mediated by 5-HT2 receptors, and WAY 100635 can be used to block the 5-HT1A component of this interaction. nih.gov This highlights the intricate balance and interplay between these receptor subtypes in regulating neuronal circuits and behavior. Studies using WAY 100635 in conjunction with techniques like electrophysiology and microdialysis have helped to unravel the functional consequences of 5-HT1A and 5-HT2A receptor co-expression and their integrated signaling pathways in regions like the medial prefrontal cortex. nih.govnih.gov

Theoretical and Conceptual Implications for Future Neuropharmacological Research

Re-evaluation of Selectivity Assumptions in Pharmacological Probes

WAY 100635 was initially celebrated as the first potent, selective, and silent antagonist for the 5-HT1A receptor, offering a much-needed tool to study this receptor's function without the confounding effects of partial agonists that were previously used. nih.gov Its high affinity for the 5-HT1A receptor (with a Ki of 0.84 nM for rat 5-HT1A receptors) and reported >100-fold selectivity over other 5-HT subtypes supported its initial characterization as a highly selective probe. nih.govrndsystems.comtocris.com This led to its widespread use in both in vitro and in vivo studies to investigate the distribution, function, and therapeutic potential of 5-HT1A receptors. wikipedia.orgnih.gov

However, later studies revealed that WAY 100635 also possesses significant agonist activity at dopamine (B1211576) D4 receptors. wikipedia.orgnih.govrndsystems.comtocris.com Binding assays indicated that WAY 100635 has high affinity for D4.4 receptors (Kd of 2.4 nM), an affinity only tenfold lower than its affinity for 5-HT1A receptors. nih.gov Furthermore, WAY 100635 and its metabolite, WAY-100634, were found to be potent full or nearly full agonists at D4.4 receptors. nih.gov

Paradigms for Studying Complex Receptor Systems and Polypharmacology

The case of WAY 100635 has significantly influenced the paradigms for studying complex receptor systems and the concept of polypharmacology. Its unexpected activity at D4 receptors demonstrated that even compounds designed for high selectivity at one target can interact with other systems, sometimes with comparable potency. wikipedia.orgnih.gov

This has reinforced the understanding that many, if not most, ligands may exhibit polypharmacological profiles, interacting with multiple targets within the intricate network of the central nervous system. Studying the effects of compounds like WAY 100635 necessitates a more holistic approach that considers potential off-target effects and interactions between different receptor systems. Researchers now routinely employ a combination of genetic, pharmacological, and behavioral approaches, often utilizing multiple ligands with different selectivity profiles, to dissect the precise role of a single receptor subtype. The use of WAY 100635 in conjunction with other, perhaps more recently developed, highly selective or even biased ligands, as well as studies in genetically modified animals (e.g., 5-HT1A knockout mice), exemplifies this shift towards more complex experimental designs to account for potential polypharmacology. oup.com

Furthermore, the use of radiolabeled WAY 100635 ([3H]WAY 100635) as the first 5-HT1A antagonist radioligand has been instrumental in quantitative receptor autoradiography and PET imaging studies in both animals and humans. nih.govnih.gov These studies have provided valuable data on the distribution and density of 5-HT1A receptors in different brain regions under various physiological and pathological conditions. wikipedia.orgnih.gov However, the D4 activity of WAY 100635 also implies that interpreting binding data, especially in regions with co-expression of 5-HT1A and D4 receptors, requires careful consideration and potentially the use of competing ligands to block binding at the D4 site.

Role of WAY 100635 Oxalate (B1200264) in Advancing Receptor Binding Theory and Ligand Design

WAY 100635, particularly in its radiolabeled form, has played a crucial role in advancing receptor binding theory and informing ligand design principles. As the first antagonist radioligand for the 5-HT1A receptor, it offered a different perspective compared to the previously used agonist radioligands like [3H]8-OH-DPAT. nih.govnih.gov Studies comparing the binding of [3H]WAY 100635 and [3H]8-OH-DPAT revealed that [3H]WAY 100635 labeled a greater proportion of 5-HT1A receptors, specifically recognizing receptors regardless of their coupling to G-proteins, whereas agonist ligands primarily label G-protein-coupled receptors. nih.govnih.gov This finding contributed significantly to the understanding of receptor states and the differential binding properties of agonists and antagonists.

The data obtained from WAY 100635 binding studies, including its affinity and selectivity profiles, have provided valuable structure-activity relationship (SAR) information. This information has been utilized in the design and synthesis of novel ligands targeting the 5-HT1A receptor and related GPCRs. nih.govacs.orgunict.it The challenges encountered with WAY 100635's off-target activity have also emphasized the importance of designing ligands with improved selectivity profiles and a more comprehensive understanding of the structural determinants of receptor binding and functional activity across multiple receptor subtypes. Molecular docking studies, often utilizing theoretical models of receptors like 5-HT1A, have been informed by the binding data of compounds like WAY 100635 to predict and understand ligand-receptor interactions. nih.govunict.itacs.org

Unanswered Questions and Future Directions in Its Application as a Research Tool

Despite its extensive use and the knowledge gained, the application of WAY 100635 as a research tool still presents unanswered questions and avenues for future exploration. The precise extent to which its D4 agonist activity influences outcomes in various experimental paradigms remains an area of ongoing investigation. While some studies have attempted to control for this by using D4 antagonists or studying D4 knockout models, a complete deconvolution of the 5-HT1A and D4 contributions can be challenging.

Future research could focus on:

Developing and utilizing even more highly selective 5-HT1A antagonists or biased ligands that can differentiate between various downstream signaling pathways.

Conducting further studies to fully characterize the functional consequences of WAY 100635's D4 activity in different brain regions and behavioral contexts.

Employing advanced computational modeling and simulation techniques to better predict off-target interactions of novel compounds, building upon the lessons learned from WAY 100635.

Utilizing WAY 100635 in combination with optogenetic or chemogenetic approaches to selectively manipulate 5-HT1A or D4 receptor activity in specific neuronal populations, allowing for a more precise understanding of their individual and interacting roles.

Investigating the potential long-term effects of WAY 100635 administration, considering its activity at multiple targets.

常见问题

Basic: What are the standard experimental protocols for administering WAY 100635 oxalate in rodent studies?

Answer:
this compound is typically administered intraperitoneally (i.p.) at doses ranging from 0.1–3 mg/kg in rodent models. For acute effects, single injections (e.g., 3 mg/kg) are used to assess rapid molecular changes, such as increased phosphorylation of CaMKII and AMPA receptor subunits in the hippocampus . Chronic protocols involve twice-daily injections over 3 days to study receptor upregulation . Postnatal studies utilize stereotactic intrahippocampal or intra-basolateral amygdala injections (e.g., 10 µM) to evaluate behavioral outcomes in delirium models .

Basic: How does this compound modulate 5-HT1A receptor expression in the hippocampus?

Answer:
WAY 100635 acts as a 5-HT1A antagonist and inverse agonist, increasing receptor immunoreactivity (IR) in hippocampal neurons. A single dose (3 mg/kg, i.p.) enhances membrane expression of 5-HT1A receptors within 4 hours , particularly on dendritic processes and somata, as shown via immunocytochemistry and morphometric analysis . This upregulation is dose-dependent and persists with repeated administration, suggesting plasticity in postsynaptic receptor expression .

Advanced: Why does the timing of this compound administration relative to SSRIs critically influence extracellular serotonin levels?

Answer:
Sequencing affects serotonin (5-HT) release due to feedback mechanisms. Administering WAY 100635 80 minutes after fluoxetine (an SSRI) doubles cortical 5-HT levels compared to simultaneous coadministration, as shown via microdialysis. Electrophysiology reveals that pretreatment with WAY 100635 blocks SSRI-induced suppression of raphe nucleus firing, enhancing cortical 5-HT release . This sequence-dependent interaction highlights the importance of dosing intervals in experimental design to maximize therapeutic outcomes .

Advanced: How does this compound’s dopamine D4 receptor activity confound behavioral studies?

Answer:
WAY 100635 exhibits high affinity for dopamine D4 receptors (Ki < 10 nM), which mediates its discriminative stimulus effects in rats. At 10 µmol/kg, its behavioral cues (e.g., increased locomotion) are blocked by D4 antagonists like sonepiprazole, not 5-HT1A agonists . This off-target activity necessitates controls such as receptor-specific antagonist coadministration or validation via 5-HT depletion models (e.g., using PCPA) to isolate 5-HT1A-mediated effects .

Basic: What molecular pathways underlie this compound’s role in memory formation?

Answer:
WAY 100635 enhances phosphorylation of CaMKII at Thr286 and GluR1 AMPA subunits at Ser831 in the hippocampus, critical for synaptic plasticity. These effects occur within 30 minutes of administration and are amplified in learning-specific contexts, as shown via enzyme activity assays and Western blotting . The blockade of 5-HT1A-mediated inhibition on glutamatergic neurons drives these changes, linking 5-HT1A antagonism to memory-related pathways .

Advanced: How do contradictory PET findings on 5-HT1A receptor binding after ECT challenge existing hypotheses?

Answer:
A PET study using [11C]WAY 100635 found no significant changes in 5-HT1A receptor binding post-electroconvulsive therapy (ECT) in depressed patients, despite ECT’s efficacy. This contrasts with animal models showing enhanced 5-HT neurotransmission, suggesting ECT’s antidepressant effects may involve non-5-HT1A pathways (e.g., dopaminergic or BDNF-mediated mechanisms). Methodological limitations, such as ligand sensitivity to intracellular vs. membrane receptors, may explain discrepancies .

Methodological: What techniques validate in vivo 5-HT1A receptor binding specificity of this compound?

Answer:
[carbonyl-11C]WAY 100635 PET imaging confirms postsynaptic 5-HT1A binding in the hippocampus and cortex, unaffected by endogenous 5-HT fluctuations (e.g., fenfluramine-induced release or reserpine depletion) . Autoradiography in 5,7-DHT-lesioned rats shows reduced raphe nucleus binding, confirming presynaptic specificity in serotonergic regions . These methods distinguish pre- vs. postsynaptic activity, critical for interpreting functional studies .

Advanced: What are the limitations of using this compound as a selective 5-HT1A antagonist?

Answer:
Key limitations include:

  • Dopamine D4 receptor cross-reactivity , which confounds behavioral assays without proper pharmacological controls .
  • Order-dependent interactions with SSRIs, requiring precise timing to avoid masking 5-HT-enhancing effects .
  • Dose-specific effects : Low doses (1 mg/kg) fail to upregulate 5-HT1A receptors, while high doses (3 mg/kg) may induce compensatory signaling .
  • Inverse agonist properties , which increase receptor expression rather than merely blocking 5-HT binding .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。